molecular formula C5H5BrF2N2 B12219355 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B12219355
M. Wt: 211.01 g/mol
InChI Key: SHVRLXAREIFQQP-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H5BrF2N2. It is a pyrazole derivative, which means it contains a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of bromine and difluoroethyl groups makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with bromine and a difluoroethylating agent. One common method is the bromination of 1-(2,2-difluoroethyl)-1H-pyrazole using bromine or a brominating reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically purified using techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-(2,2-difluoroethyl)-1H-pyrazole-5-amine derivatives.

Scientific Research Applications

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and difluoroethyl groups can enhance binding affinity and specificity to target molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-1H-pyrazole: Lacks the difluoroethyl group, which may influence its solubility and chemical behavior.

    1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Contains a methyl group instead of a bromine atom, leading to different reactivity and applications.

Uniqueness

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01 g/mol

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)pyrazole

InChI

InChI=1S/C5H5BrF2N2/c6-4-1-2-9-10(4)3-5(7)8/h1-2,5H,3H2

InChI Key

SHVRLXAREIFQQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(F)F)Br

Origin of Product

United States

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